{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol
CAS No.: 1249062-32-5
Cat. No.: VC3057589
Molecular Formula: C11H16BrNO2
Molecular Weight: 274.15 g/mol
* For research use only. Not for human or veterinary use.
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol - 1249062-32-5](/images/structure/VC3057589.png)
Specification
CAS No. | 1249062-32-5 |
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Molecular Formula | C11H16BrNO2 |
Molecular Weight | 274.15 g/mol |
IUPAC Name | [1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C11H16BrNO2/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2 |
Standard InChI Key | GNXHBKYTYYPOTL-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)CC2=CC=C(O2)Br |
Canonical SMILES | C1CN(CCC1CO)CC2=CC=C(O2)Br |
Introduction
Chemical Properties and Structure
Chemical Identity
Based on its chemical name and structure, the following properties can be determined:
Property | Value | Notes |
---|---|---|
Molecular Formula | C11H16BrNO2 | Derived from structural composition |
Molecular Weight | ~274.16 g/mol | Calculated based on atomic weights |
Structural Components | 5-Bromofuran, piperidine, methanol group | Key structural elements |
Hydrogen Bond Acceptors | 3 | Oxygen atoms and nitrogen atom |
Hydrogen Bond Donors | 1 | Hydroxyl group |
The compound integrates three distinct structural components: a furan ring with a bromine substituent at the 5-position, a piperidine ring, and a primary alcohol (hydroxymethyl) group at the 4-position of the piperidine.
Analytical Characterization
Predicted Spectroscopic Properties
Based on the structural features of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol, the following spectroscopic characteristics would be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Expected Signals:
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Furan ring protons: two signals in the aromatic region (6.0-7.0 ppm)
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Methylene bridge protons: singlet around 3.6-3.8 ppm
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Piperidine ring protons: complex multiplets between 1.2-3.2 ppm
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Hydroxymethyl protons: doublet around 3.4-3.6 ppm
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Hydroxyl proton: broad singlet (position dependent on concentration, temperature, and solvent)
¹³C NMR Expected Signals:
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Furan carbon signals: 110-150 ppm
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Methylene bridge carbon: approximately 55-60 ppm
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Piperidine ring carbons: 25-55 ppm
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Hydroxymethyl carbon: approximately 65-70 ppm
Infrared (IR) Spectroscopy
Key expected bands:
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O-H stretching: broad band around 3300-3500 cm⁻¹
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C-O stretching: 1050-1150 cm⁻¹
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C-H stretching (aliphatic): 2850-3000 cm⁻¹
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C-H stretching (furan): 3100-3150 cm⁻¹
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Furan ring vibrations: 1500-1600 cm⁻¹
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C-Br stretching: 550-650 cm⁻¹
Mass Spectrometry
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Expected molecular ion peak at m/z 274 (corresponding to the molecular formula C11H16BrNO2)
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Characteristic fragmentation patterns likely including:
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Loss of the hydroxymethyl group (M-31)
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Cleavage at the methylene bridge
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Characteristic bromine isotope pattern (M and M+2 peaks with approximately 1:1 ratio)
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Comparative Analysis with Related Compounds
The structural similarities and differences between {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol and related compounds provide insight into structure-activity relationships and potential applications:
Future Research Directions
Based on the analysis of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol and related compounds, several promising research avenues emerge:
Recommended Experimental Studies
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Complete Physical and Chemical Characterization:
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Determination of precise melting/boiling points
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Solubility profiles in various solvents
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Stability studies under different conditions
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Comprehensive spectroscopic analysis
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Synthetic Methodology Development:
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Optimization of synthetic routes for higher yields
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Exploration of green chemistry approaches
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Development of stereoselective synthesis if applicable
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Biological Activity Assessment:
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Receptor binding assays, particularly for serotonin receptors
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Functional assays to determine agonist/antagonist activity
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Cell-based assays to evaluate biological effects
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Structure-activity relationship studies through systematic modification
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